molecular formula C19H18F3N5OS B1676552 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole CAS No. 921605-87-0

2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

Cat. No. B1676552
M. Wt: 421.4 g/mol
InChI Key: NVUJDKDVOZVALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1;  IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells.
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.

Scientific Research Applications

Antitubercular and Antifungal Activity

  • Synthesis and Biological Activities: Thiadiazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for antitubercular and antifungal activities. Some of these compounds have displayed significant efficacy in this regard (Syed, Ramappa, & Alegaon, 2013).

Anticancer Properties

  • Synthesis and Antitumor Activity: Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and characterized. These compounds have shown inhibitory activity against various cancer cell lines, indicating potential antitumor applications (Qin et al., 2020).
  • Anticancer Activity of Thiadiazole Derivatives: Other research has focused on the synthesis of 1,3,4-thiadiazole/thiadiazine derivatives, some of which contain a carbazole moiety. Selected examples of these products have been screened for anticancer activity, highlighting their potential in cancer treatment (Abdel-Rahman, 2006).

Antioxidant Activity

  • Evaluation as Antioxidants: A study investigated the antioxidant properties of triazolo-thiadiazoles, demonstrating their capability as potent antioxidants in various assays. This highlights the potential application of thiadiazole derivatives in oxidative stress-related conditions (Sunil et al., 2010).

Antimicrobial Efficacy

  • Synthesis and Antibacterial Activities: Synthesis of thiadiazole derivatives and their subsequent evaluation for antibacterial activities have shown promising results. Certain derivatives exhibited significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Andrews, Komathi, & Mohan, 2017).

Other Applications

  • Molecular Structure Analysis: Studies have also been conducted to determine the molecular structures of various thiadiazole derivatives, which is crucial for understanding their potential applications and mechanisms of action in different biological contexts (Ganesan, Sugumar, Ananthan, & Ponnuswamy, 2013).

Recent Scientific Research Applications of 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

Anticancer Properties

  • Synthesis and Antitumor Activity: Recent studies have synthesized novel thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma. The study found that these compounds have significant anticancer activity, with some derivatives showing exceptional performance (Abouzied et al., 2022).
  • Potential as Anticancer Agents: Another study synthesized thiazole and thiadiazole derivatives and evaluated their anticancer activity. The results indicated that certain compounds exhibited significant anticancer activity against various cancer cell lines (Ekrek et al., 2022).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Potential Against COVID-19: Research involving the synthesis of thiadiazole-based molecules containing a 1,2,3-triazole moiety identified their potential as antiviral agents against COVID-19. This study highlights the use of molecular docking to identify compounds with potential antiviral activity (Rashdan et al., 2021).
  • Antibacterial and Antioxidant Properties: Some pyridyl substituted thiazolyl triazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. The study found these derivatives to be effective against a variety of human pathogenic microorganisms and to possess significant antioxidant activity (Tay et al., 2022).

Anti-Inflammatory Applications

  • Anti-Inflammatory Compounds Targeting Cyclooxygenases: A study investigated the efficacy and safety profile of benzimidazole piperidine and phenoxy pyridine derivatives as selective COX-2 inhibitors. These compounds showed promise as new nonsteroidal anti-inflammatory drugs (NSAIDs) with minimal side effects (Burayk, Oh‐hashi, & Kandeel, 2022).

Other Applications

  • Novel Pyridine-Thiazole Hybrid Molecules as Anticancer Agents: This research developed new pyridine-thiazole hybrid molecules and tested their cytotoxic action towards different types of tumor cell lines. The compounds showed high antiproliferative activity and selectivity for cancer cells over normal human cells, indicating their potential as anticancer agents (Ivasechko et al., 2022)

properties

IUPAC Name

2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUJDKDVOZVALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

CAS RN

921605-87-0
Record name MF-438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921605870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MF-438
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3FN320OX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
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2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

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